molecular formula C17H18N4O6S B10888384 1-(2-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(2-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10888384
M. Wt: 406.4 g/mol
InChI Key: HEADGUDPPJYTOE-UHFFFAOYSA-N
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Description

1-(2-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of nitrobenzyl and nitrophenylsulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration of Benzyl Chloride: Benzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitrobenzyl chloride.

    Formation of Piperazine Derivative: 2-nitrobenzyl chloride is then reacted with piperazine in the presence of a base such as sodium hydroxide to form 1-(2-nitrobenzyl)piperazine.

    Sulfonylation: The final step involves the reaction of 1-(2-nitrobenzyl)piperazine with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

    Reduction: 1-(2-Aminobenzyl)-4-[(4-aminophenyl)sulfonyl]piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

    Oxidation: Oxidized piperazine derivatives.

Scientific Research Applications

1-(2-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.

Comparison with Similar Compounds

    1-(2-Nitrobenzyl)piperazine: Lacks the sulfonyl group, which may affect its chemical reactivity and biological activity.

    4-[(4-Nitrophenyl)sulfonyl]piperazine: Lacks the nitrobenzyl group, which may influence its overall properties.

    1-(2-Aminobenzyl)-4-[(4-aminophenyl)sulfonyl]piperazine: The reduced form of the compound, with different chemical and biological properties.

Uniqueness: 1-(2-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both nitrobenzyl and nitrophenylsulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H18N4O6S

Molecular Weight

406.4 g/mol

IUPAC Name

1-[(2-nitrophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H18N4O6S/c22-20(23)15-5-7-16(8-6-15)28(26,27)19-11-9-18(10-12-19)13-14-3-1-2-4-17(14)21(24)25/h1-8H,9-13H2

InChI Key

HEADGUDPPJYTOE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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